molecular formula C9H7F3N2O B060532 3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile CAS No. 175277-60-8

3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile

Cat. No.: B060532
CAS No.: 175277-60-8
M. Wt: 216.16 g/mol
InChI Key: CQBBWSPMEJVWQE-UHFFFAOYSA-N
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Description

3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring with the trifluoromethyl group. This can be achieved through a cyclization reaction using appropriate starting materials such as 2-chloro-3-(trifluoromethyl)pyridine.

    Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction. For instance, the reaction of 2-chloro-3-(trifluoromethyl)pyridine with sodium cyanide under suitable conditions can yield the desired nitrile compound.

    Oxidation: The final step involves the oxidation of the pyridine ring to introduce the oxo group. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, yielding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium cyanide, organolithium reagents.

Major Products

    Oxidation Products: More oxidized pyridine derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various functionalized pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates. Additionally, the nitrile group can act as a bioisostere for carboxylic acids, potentially leading to novel therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its unique electronic properties make it a candidate for use in organic electronics and as a precursor for the synthesis of specialty polymers.

Mechanism of Action

The mechanism by which 3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the nitrile group can participate in hydrogen bonding or act as an electrophile.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine: Similar in structure but lacks the nitrile group.

    3-(Trifluoromethyl)pyridine: Similar but without the oxo group.

    2-Amino-3-(trifluoromethyl)pyridine: Contains an amino group instead of the nitrile group.

Uniqueness

3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile is unique due to the combination of the trifluoromethyl, oxo, and nitrile groups within a single molecule. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

3-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)7-3-1-5-14(8(7)15)6-2-4-13/h1,3,5H,2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBBWSPMEJVWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(F)(F)F)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371559
Record name 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-60-8
Record name 2-Oxo-3-(trifluoromethyl)-1(2H)-pyridinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-60-8
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